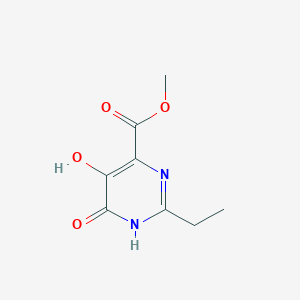![molecular formula C7H12O3 B14014279 (4,7-Dioxaspiro[2.5]octan-6-yl)methanol](/img/structure/B14014279.png)
(4,7-Dioxaspiro[2.5]octan-6-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,7-Dioxaspiro[2.5]octan-6-yl)methanol is a chemical compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . This compound features a spirocyclic structure, which is a unique arrangement where two rings share a single atom. The presence of the dioxaspiro group imparts specific chemical properties and reactivity to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,7-Dioxaspiro[2.5]octan-6-yl)methanol can be achieved through various synthetic routes. One efficient method involves the use of para-quinone methides in a one-pot approach. This reaction proceeds smoothly under mild conditions without the use of metals, resulting in high yields . The reaction typically involves the use of solvents such as alcohols, aqueous alcohols, ethyl acetate, 1-propyl acetate, toluene, acetonitrile, tetrahydrofuran (THF), or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of environmentally benign solvents and catalysts, can be applied to scale up the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(4,7-Dioxaspiro[2.5]octan-6-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like hydrochloric acid (HCl), reducing agents such as sodium borohydride (NaBH4), and oxidizing agents like potassium permanganate (KMnO4). The reactions are typically carried out under controlled temperatures ranging from 20°C to 100°C .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of carbonyl compounds, while reduction leads to the formation of alcohol derivatives.
Aplicaciones Científicas De Investigación
(4,7-Dioxaspiro[2.5]octan-6-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (4,7-Dioxaspiro[2.5]octan-6-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation and require further research .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[2.5]octa-4,7-dien-6-one: Another spirocyclic compound with similar structural features.
Spiro[2.5]octane derivatives: Compounds with variations in the spirocyclic structure and functional groups.
Uniqueness
(4,7-Dioxaspiro[2.5]octan-6-yl)methanol is unique due to its specific arrangement of the dioxaspiro group and the presence of a hydroxyl functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C7H12O3 |
|---|---|
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
4,7-dioxaspiro[2.5]octan-6-ylmethanol |
InChI |
InChI=1S/C7H12O3/c8-3-6-4-10-7(1-2-7)5-9-6/h6,8H,1-5H2 |
Clave InChI |
VDMIBDLCSCVGMN-UHFFFAOYSA-N |
SMILES canónico |
C1CC12COC(CO2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl (3aR,6aR)-3-oxo-3a,4,6,6a-tetrahydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B14014216.png)







![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide](/img/structure/B14014252.png)
![1-(4-Fluorophenyl)-3-[4-[4-[(4-fluorophenyl)carbamothioylamino]phenyl]sulfonylphenyl]thiourea](/img/structure/B14014262.png)


![2-[2-Amino-6-(4-methoxyanilino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14014286.png)
